4-(5-bromopyridin-2-yl)-2-methyl-1,3-thiazole
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Overview
Description
4-(5-bromopyridin-2-yl)-2-methyl-1,3-thiazole is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromopyridin-2-yl)-2-methyl-1,3-thiazole typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents such as ethanol and the application of heat to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(5-bromopyridin-2-yl)-2-methyl-1,3-thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-(5-bromopyridin-2-yl)-2-methyl-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of new materials with specific electronic properties.
Biological Studies: It is used in studies to understand the interaction of thiazole derivatives with biological systems, including their potential as antimicrobial agents.
Mechanism of Action
The mechanism of action of 4-(5-bromopyridin-2-yl)-2-methyl-1,3-thiazole involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-methyl-1,3-thiazol-2-amine: Another thiazole derivative with similar structural features.
2-Bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide: A related compound with a different functional group attached to the thiazole ring.
Uniqueness
4-(5-bromopyridin-2-yl)-2-methyl-1,3-thiazole is unique due to the presence of both a bromine atom and a pyridine ring, which can significantly influence its chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H7BrN2S |
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Molecular Weight |
255.14 g/mol |
IUPAC Name |
4-(5-bromopyridin-2-yl)-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C9H7BrN2S/c1-6-12-9(5-13-6)8-3-2-7(10)4-11-8/h2-5H,1H3 |
InChI Key |
NFTAZCZNPRGVOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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